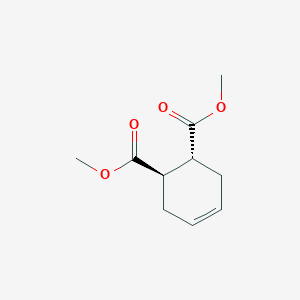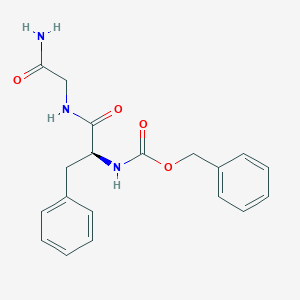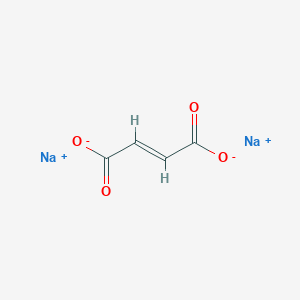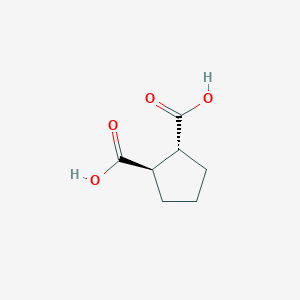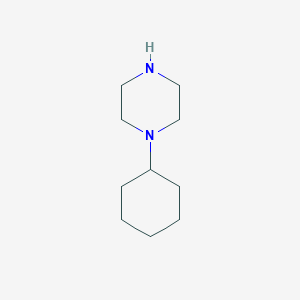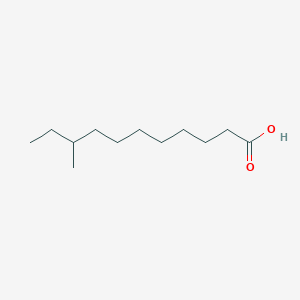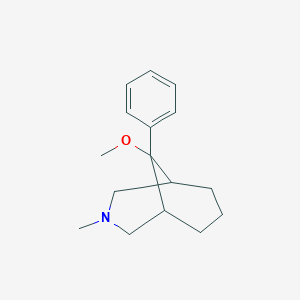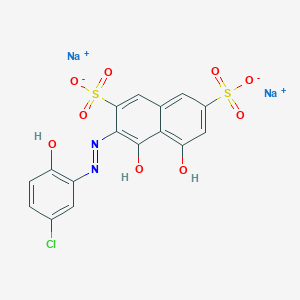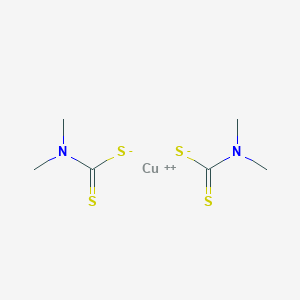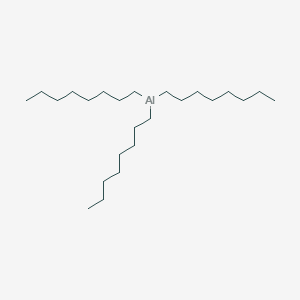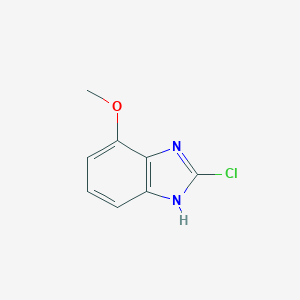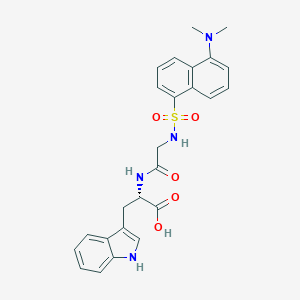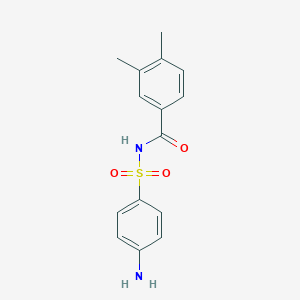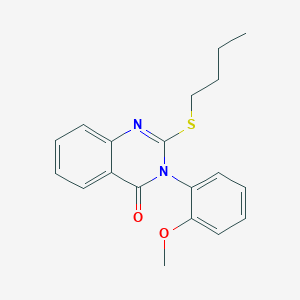
2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one, also known as BMQ, is a synthetic compound that belongs to the quinazoline family. It has been widely studied for its potential therapeutic applications in various diseases.
Mechanism Of Action
The mechanism of action of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is not fully understood. However, it has been proposed that 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one may act through multiple pathways to exert its therapeutic effects. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been found to inhibit the activity of several enzymes, including tyrosine kinase, topoisomerase, and cyclooxygenase-2. It has also been shown to induce apoptosis in cancer cells and inhibit the expression of various oncogenes.
Biochemical And Physiological Effects
2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one in lab experiments is its high potency. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been found to have potent anticancer, anti-inflammatory, and antiviral properties at low concentrations. Another advantage of using 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is its relatively low toxicity. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been found to have low toxicity in animal models. However, one of the limitations of using 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one in lab experiments is its poor solubility in water. This can make it difficult to administer 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one in certain experiments.
Future Directions
There are several future directions for research on 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one. One direction is to investigate the potential therapeutic applications of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the mechanism of action of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one in more detail to identify new targets for drug development. Additionally, future research could focus on developing new formulations of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one to improve its solubility and bioavailability. Finally, more studies are needed to evaluate the safety and efficacy of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one in human clinical trials.
Conclusion:
In conclusion, 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, anti-inflammatory, and antiviral properties. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of several viruses. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesis Methods
The synthesis of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one involves the reaction of 2-methoxybenzaldehyde with butylthiol in the presence of a base to form 2-(butylthio)benzaldehyde. This intermediate is then reacted with anthranilic acid in the presence of a catalyst to form 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one. The overall synthesis of 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is shown in Figure 1.
Scientific Research Applications
2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. 2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one has been found to inhibit the replication of several viruses, including HIV-1, hepatitis B virus, and herpes simplex virus.
properties
CAS RN |
1045-79-0 |
|---|---|
Product Name |
2-(butylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one |
Molecular Formula |
C19H20N2O2S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-butylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H20N2O2S/c1-3-4-13-24-19-20-15-10-6-5-9-14(15)18(22)21(19)16-11-7-8-12-17(16)23-2/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
COZBRSIOMRIGKS-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC |
Canonical SMILES |
CCCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



